4-Hexadecanone

Biotransformation Microbial Oxidation n-Hexadecane Degradation

4-Hexadecanone (hexadecan-4-one) is a saturated C16 aliphatic ketone with the carbonyl group located at the fourth carbon of the hydrocarbon chain. It belongs to the hexadecanone isomer family alongside 2- and 3-hexadecanone, sharing the molecular formula C₁₆H₃₂O but differentiated by the position of the ketone functionality, which governs its physicochemical and biological properties.

Molecular Formula C16H32O
Molecular Weight 240.42 g/mol
CAS No. 18787-65-0
Cat. No. B3188021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hexadecanone
CAS18787-65-0
Molecular FormulaC16H32O
Molecular Weight240.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(=O)CCC
InChIInChI=1S/C16H32O/c1-3-5-6-7-8-9-10-11-12-13-15-16(17)14-4-2/h3-15H2,1-2H3
InChIKeyJWIKKFZLSSZWRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hexadecanone (CAS 18787-65-0) – A Positional Isomer Long-Chain Ketone for Specialized Research and Industrial Use


4-Hexadecanone (hexadecan-4-one) is a saturated C16 aliphatic ketone with the carbonyl group located at the fourth carbon of the hydrocarbon chain [1]. It belongs to the hexadecanone isomer family alongside 2- and 3-hexadecanone, sharing the molecular formula C₁₆H₃₂O but differentiated by the position of the ketone functionality, which governs its physicochemical and biological properties [2].

Why Hexadecanone Isomers Cannot Be Interchanged in Scientific and Industrial Procurement


Despite sharing an identical molecular formula, hexadecanone positional isomers exhibit distinct physicochemical constants, metabolic fates, and analytical behaviors that preclude simple substitution. The position of the carbonyl group influences melting point, boiling point, and chromatographic retention, directly affecting solid-state handling, distillation-based purification, and GC-MS identification . Furthermore, in biological systems, the isomeric ketones are metabolized through divergent pathways, resulting in dramatically different product ratios and intermediate profiles that can skew experimental outcomes if the wrong isomer is used [1]. Procurement of the correct, structurally verified isomer is therefore critical.

Quantitative Comparative Evidence for 4-Hexadecanone Differentiation


Microbial Oxidation Product Ratio: 4-Hexadecanone as a Trace Isomer Compared to 2- and 3-Hexadecanones

When a soil Arthrobacter species transforms n-hexadecane, the final ketonic product mixture contains 72% 2-hexadecanone, 23% 3-hexadecanone, and only 4% 4-hexadecanone [1]. This 18-fold difference in relative yield demonstrates that 4-hexadecanone is a minor isomer in this biological system and cannot be used interchangeably with 2-hexadecanone as a metabolic standard.

Biotransformation Microbial Oxidation n-Hexadecane Degradation

Divergent Metabolic Intermediates: Absence of 4-Hexadecanol Accumulation

In the Arthrobacter transformation, 2- and 3-hexadecanols accumulated as oxidative intermediates, whereas 4-hexadecanol was not detected [1]. This indicates that 4-hexadecanone is formed via a different pathway or that the corresponding alcohol intermediate is not stable under the experimental conditions, highlighting a fundamental metabolic divergence.

Metabolic Pathway Alcohol Dehydrogenase Intermediates

Melting Point Differentiation: 4-Hexadecanone Melts 4.5–6.5 °C Lower Than 2-Hexadecanone

The melting point of 4-hexadecanone is reported as 38.5 °C [1], whereas 2-hexadecanone melts at 43–45 °C [2] and 3-hexadecanone at 41–45 °C . This melting point depression of approximately 4.5–6.5 °C relative to the 2-isomer significantly alters the temperature window for solid versus liquid handling.

Physicochemical Characterization Solid-State Handling Formulation

High-Value Application Scenarios for 4-Hexadecanone Based on Differentiated Evidence


Microbial Hydrocarbon Oxidation Pathway Elucidation

Because 4-hexadecanone represents only 4% of the ketonic products from n-hexadecane by Arthrobacter spp. [1], it serves as a critical authentic standard for quantifying minor isomer formation and for verifying that alternative pathways produce this specific regioisomer. Using 2- or 3-hexadecanone in its place would obliterate the ability to detect and quantify this low-abundance product.

Formulation Development Requiring Low-Temperature Liquid Handling

With a melting point of 38.5 °C, 4-hexadecanone can be maintained as a liquid at modestly elevated temperatures (e.g., 40 °C), unlike 2-hexadecanone which requires >45 °C to fully melt [2]. This is advantageous for preparing homogeneous mixtures, coating formulations, or reaction media where lower processing temperatures are desired to protect thermally sensitive components.

Analytical Reference Standard for Isomer-Specific Chromatography

The distinct chromatographic retention behavior of 4-hexadecanone relative to 2- and 3-hexadecanone, as evidenced by their differential GC elution in the microbial oxidation study [3], makes the pure compound essential for building isomer-resolved calibration curves in GC-MS or GC-FID methods aimed at analyzing complex ketone mixtures.

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